

Technical Guide: Physicochemical Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Cat. No.: B1322235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-(Hydroxymethyl)piperidine-1-carbaldehyde** (CAS No. 835633-50-6). Due to the limited availability of specific experimental data for this compound in public literature, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physicochemical properties are detailed to aid researchers in their own characterization efforts. This guide is intended to be a valuable resource for professionals in research, discovery, and drug development by consolidating available information and providing practical methodologies.

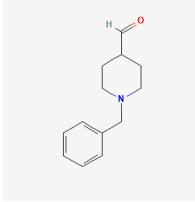
Introduction

4-(Hydroxymethyl)piperidine-1-carbaldehyde is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a formyl group at the nitrogen atom. This unique combination of functional groups—a primary alcohol and an aldehyde attached to a tertiary amine—makes it an interesting building block in medicinal chemistry and organic synthesis. The piperidine moiety is a common scaffold in many pharmaceuticals, and the presence of reactive and hydrogen-bonding groups suggests potential for various chemical transformations and biological interactions.

This document collates available data on the physical properties of the target compound and its analogues, outlines general experimental procedures for property determination, and provides a proposed synthetic pathway.

Physicochemical Properties

Detailed experimental data for **4-(Hydroxymethyl)piperidine-1-carbaldehyde** is not widely available. The following table summarizes the known information for the target compound.


Table 1: Physical Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde

Property	Value	Reference
IUPAC Name	4-(hydroxymethyl)piperidine-1-carbaldehyde	[1][2][3]
CAS Number	835633-50-6	[1][2][3][4]
Molecular Formula	C ₇ H ₁₃ NO ₂	[1][2]
Molecular Weight	143.19 g/mol	[1][2][3]
Physical Form	Colorless or white to yellow powder or crystals or liquid	[1][3]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
pKa	Data not available	
Storage Temperature	Refrigerator, Inert atmosphere, 2-8°C	[1][3]

Comparative Data of Related Compounds

To provide a predictive context for the properties of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**, the following table presents data for structurally similar compounds.

Table 2: Physical Properties of Structurally Related Piperidine Derivatives

Compound	Structure	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Piperidinemethanol		115.17	55-59	118-120 (at 10 mmHg)
N-Formylpiperidine		113.16	Not applicable	222 ^[5]
1-Benzylpiperidine-4-carbaldehyde		203.28	145-149	315.4 (at 760 mmHg)

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties. These are general protocols applicable to organic compounds like **4-(Hydroxymethyl)piperidine-1-carbaldehyde**.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.^{[6][7]}

- Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes (sealed at one end), thermometer, heating oil (for Thiele tube), mortar and pestle.
- Procedure:

- Finely powder a small amount of the crystalline sample using a mortar and pestle.[6]
- Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][8]
- Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer using a rubber band or thread if using a Thiele tube.[6][7]
- If using a Thiele tube, immerse the setup in an oil bath, ensuring the sample is level with the thermometer bulb.[6]
- Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point.[8]
- For accuracy, a preliminary rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

Boiling Point Determination (Capillary Method)

For liquid samples, the boiling point can be determined using a micro method with a Thiele tube or a similar heating block.[9][10][11]

- Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, Thiele tube or heating block, heating source (e.g., Bunsen burner or hot plate).
- Procedure:
 - Place a few milliliters of the liquid sample into a small test tube.[11]
 - Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[9]
 - Attach the test tube to a thermometer and place the assembly in a Thiele tube or heating block.[10]

- Heat the apparatus gently.[10] As the liquid heats, air trapped in the capillary will bubble out.
- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9]
- Note the temperature at this point; this is the boiling point of the liquid.[9]

¹H-NMR Spectroscopy

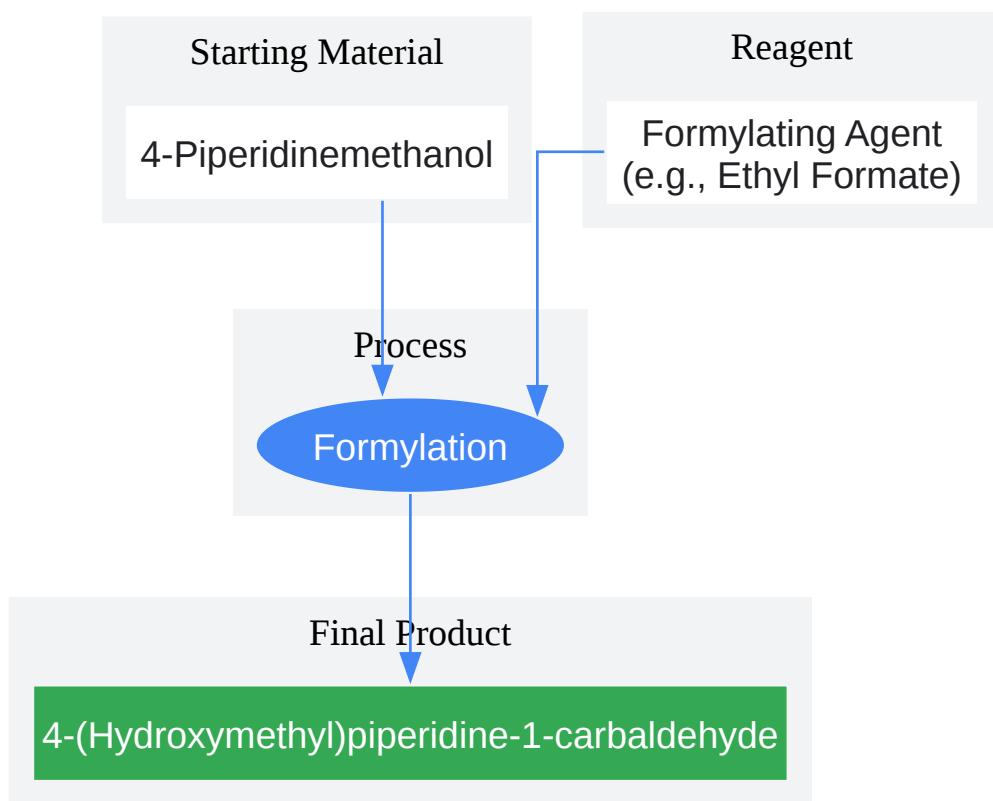
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for structure elucidation.

- Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial to avoid interfering signals from the solvent itself.[12]
- Transfer the solution to an NMR tube.

- Data Acquisition:

- Place the NMR tube in the spectrometer.[12]
- The instrument subjects the sample to a strong magnetic field and pulses of radiofrequency energy.[12]
- The resulting free induction decay (FID) is recorded and then Fourier transformed to produce the NMR spectrum.


- Data Interpretation:

- Chemical Shift (δ): The position of a signal (in ppm) indicates the chemical environment of the protons.[13]
- Integration: The area under each signal is proportional to the number of protons it represents.[12]

- Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.[14]

Proposed Synthesis Workflow

While a specific synthesis for **4-(Hydroxymethyl)piperidine-1-carbaldehyde** is not detailed in the searched literature, a plausible synthetic route can be proposed starting from commercially available 4-piperidinemethanol. This workflow involves the formylation of the secondary amine.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(Hydroxymethyl)piperidine-1-carbaldehyde**.

Safety Information

Based on available data, **4-(Hydroxymethyl)piperidine-1-carbaldehyde** should be handled with care. The following hazard statements have been associated with this compound:

- H302: Harmful if swallowed.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(Hydroxymethyl)piperidine-1-carbaldehyde is a compound of interest for chemical synthesis and potential applications in drug discovery. This guide has compiled the currently available physicochemical data, which, while limited, provides a foundational understanding of the compound. The inclusion of data for related structures offers a valuable comparative framework. The detailed experimental protocols provided herein will enable researchers to perform their own characterization of this and similar molecules. As more research is conducted, a more complete profile of this compound's properties will undoubtedly emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Hydroxymethyl)piperidine-1-carbaldehyde | 835633-50-6 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-(Hydroxymethyl)piperidine-1-carbaldehyde | 835633-50-6 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322235#physical-properties-of-4-hydroxymethyl-piperidine-1-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com